molecular formula C27H27NO6S B2959546 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 899213-73-1

3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2959546
CAS No.: 899213-73-1
M. Wt: 493.57
InChI Key: URMCPMPRXBRUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted quinolin-4-one derivative characterized by a 4-ethylbenzenesulfonyl group at position 3, dimethoxy substituents at positions 6 and 7, and a 4-methoxyphenylmethyl group at position 1.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO6S/c1-5-18-8-12-21(13-9-18)35(30,31)26-17-28(16-19-6-10-20(32-2)11-7-19)23-15-25(34-4)24(33-3)14-22(23)27(26)29/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMCPMPRXBRUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps. One common approach is to start with the quinoline core and introduce the various substituents through a series of reactions. For example, the introduction of the ethylbenzenesulfonyl group can be achieved through a sulfonylation reaction using ethylbenzenesulfonyl chloride and a suitable base. The dimethoxy groups can be introduced through methylation reactions using dimethyl sulfate or similar reagents. The methoxyphenylmethyl group can be added through a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Large-scale production may also involve the use of continuous flow reactors and other advanced technologies to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methoxybenzyl chloride with a Lewis acid catalyst for Friedel-Crafts alkylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonylated quinolin-4-one derivatives. Below is a comparative analysis with structurally related compounds, supported by data from the provided evidence:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties Reference
Target Compound
3-(4-Ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
- 4-Ethylbenzenesulfonyl (position 3)
- 6,7-Dimethoxy
- 4-Methoxyphenylmethyl (position 1)
~527.6 (calculated) N/A Enhanced lipophilicity due to ethyl group; methoxy groups may improve solubility.
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one - Benzenesulfonyl (position 3)
- 4-Chlorophenylmethyl (position 1)
~503.9 (calculated) N/A Reduced lipophilicity vs. ethyl analog; chlorine may increase metabolic stability.
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) - 4-Chlorophenyl (position 2)
- 4-Methoxyphenyl (position 3)
~380.8 (reported) 223–225 Amino group at position 4 enhances polarity; chlorophenyl may affect binding.
4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l) - Bis(4-methoxyphenyl) (positions 2 and 3) ~386.4 (reported) N/A High electron density from dual methoxy groups; potential for improved solubility.

Key Findings from Comparative Analysis

Sulfonyl Group Modifications: The ethyl substitution on the benzenesulfonyl group in the target compound increases its lipophilicity compared to the non-ethylated analog in . This modification could enhance passive diffusion across biological membranes but may also reduce aqueous solubility. In contrast, the chlorophenylmethyl substituent in the analog from introduces a halogenated moiety, which is often associated with improved metabolic stability and target affinity in medicinal chemistry contexts.

Methoxy Group Effects: The 6,7-dimethoxy configuration in the target compound is analogous to the methoxy groups in 4l . Such groups are known to enhance solubility via hydrogen bonding, though excessive substitution (e.g., bis-methoxy in 4l) may lead to steric hindrance.

Amino vs. Sulfonyl Functionality: Compounds like 4k and 4l feature amino groups instead of sulfonyl moieties. The amino group increases polarity, which may improve solubility but reduce membrane permeability compared to the sulfonylated target compound.

Biological Activity

The compound 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure characterized by:

  • A dihydroquinoline core which is known for diverse biological activities.
  • Substituents including ethylbenzenesulfonyl and methoxyphenyl groups that may influence its pharmacological properties.

Structural Formula

The structural formula can be represented as:

C20H24N2O4S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar dihydroquinoline derivatives. For instance, research on tetrahydroquinolines has shown significant antiproliferative effects across various cancer cell lines. The following table summarizes key findings related to the biological activity of compounds in this class:

CompoundCancer Cell LineIC50 Value (μM)Activity Description
3cH460 (Lung)4.9 ± 0.7High potency
3cA-431 (Skin)2.0 ± 0.9Most potent
3bHT-29 (Colon)4.4 ± 1.3Significant activity
3bDU145 (Prostate)12.0 ± 1.6Moderate activity

The lead compound, identified as 3c , exhibited the most substantial inhibition against skin carcinoma cells, suggesting that modifications at specific positions on the quinoline structure can enhance biological efficacy .

The mechanism by which these compounds exert their anticancer effects is believed to involve:

  • Inhibition of cell proliferation : Compounds disrupt the cell cycle, leading to apoptosis in cancer cells.
  • Targeting specific signaling pathways : They may interfere with pathways such as those involving growth factors or apoptotic signals.

Structure-Activity Relationship (SAR)

Investigations into the SAR of these compounds reveal that:

  • The presence of an aryl group at the C4 position significantly enhances antiproliferative effects.
  • Modifications to substituents can either enhance or diminish activity, indicating a delicate balance in design for optimal efficacy .

Case Studies

A notable case study involved testing a series of synthesized tetrahydroquinolines against multiple cancer types:

  • Lung Carcinoma (H460) : Compound showed up to 90% growth inhibition at a concentration of 25 μM.
  • Prostate Carcinoma (DU145) : Alterations in substituents led to varying degrees of effectiveness, highlighting the importance of chemical structure in therapeutic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.